molecular formula C13H16ClNO2 B2374634 5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole CAS No. 1553940-42-3

5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B2374634
CAS No.: 1553940-42-3
M. Wt: 253.73
InChI Key: XWCJQDHHOICXIM-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group and an ethoxyphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using reagents like chloroethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through electrophilic aromatic substitution reactions using ethoxybenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Where the reactants are combined in a single vessel and allowed to react over a specified period.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole: Lacks the ethoxy group, making it less hydrophobic.

    5-(1-Bromoethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole: Contains a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and biological activity.

    5-(1-Chloroethyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Contains a methoxy group instead of an ethoxy group, influencing its solubility and interaction with biological targets.

Uniqueness

5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of both the chloroethyl and ethoxyphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.

Properties

IUPAC Name

5-(1-chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-16-11-6-4-10(5-7-11)12-8-13(9(2)14)17-15-12/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCJQDHHOICXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(C2)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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